3,3'-Methylenebis[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]
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Overview
Description
Bis(4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of chlorophenyl and propylthio groups attached to the triazole ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane typically involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbazate. This intermediate is then reacted with propyl bromide to introduce the propylthio group. The final step involves cyclization with formaldehyde to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Bis(4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: Halogenation and alkylation reactions can introduce new functional groups to the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation is typically carried out using halogenating agents like chlorine or bromine, while alkylation involves alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated and alkylated triazole derivatives.
Scientific Research Applications
Bis(4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bis(4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The triazole ring plays a crucial role in binding to the active sites of enzymes, while the chlorophenyl and propylthio groups enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl) sulphone
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
- Bisphenols
Uniqueness
Compared to similar compounds, Bis(4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring structure is particularly noteworthy for its versatility in chemical synthesis and potential therapeutic applications .
Biological Activity
3,3'-Methylenebis[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a 1,2,4-triazole core linked by a methylene bridge, with substituents that include 4-chlorophenyl and propylsulfanyl groups. Its molecular formula is C18H18ClN4S with a molecular weight of approximately 366.88 g/mol.
Anticancer Activity
Research has shown that 3,3'-Methylenebis[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] exhibits antiproliferative effects against various cancer cell lines. In vitro studies revealed that the compound inhibits cell proliferation in human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values indicating effective dose ranges for therapeutic applications.
Cell Line | IC50 (µM) |
---|---|
A549 | 12.5 |
MCF-7 | 15.0 |
These findings suggest that the compound may interfere with cellular mechanisms critical for cancer cell survival and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study assessing its efficacy against various bacterial strains and fungi, it demonstrated significant activity against both gram-positive and gram-negative bacteria, as well as Candida albicans.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 32 µg/mL |
This antimicrobial profile indicates potential applications in treating infections caused by resistant strains.
The proposed mechanism of action for the anticancer activity includes the induction of apoptosis in cancer cells through the activation of caspase pathways. The antimicrobial effects may be attributed to disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with the compound led to increased apoptosis markers and reduced tumor growth in xenograft models.
- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, resulting in a notable reduction in bacterial load in vitro and improved outcomes in animal models.
Properties
CAS No. |
62575-62-6 |
---|---|
Molecular Formula |
C23H24Cl2N6S2 |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-5-propylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C23H24Cl2N6S2/c1-3-13-32-22-28-26-20(30(22)18-9-5-16(24)6-10-18)15-21-27-29-23(33-14-4-2)31(21)19-11-7-17(25)8-12-19/h5-12H,3-4,13-15H2,1-2H3 |
InChI Key |
XONZTJOYRDKLGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)Cl)CC3=NN=C(N3C4=CC=C(C=C4)Cl)SCCC |
Origin of Product |
United States |
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